molecular formula C11H14N2O B8277853 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone CAS No. 78504-61-7

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone

Número de catálogo: B8277853
Número CAS: 78504-61-7
Peso molecular: 190.24 g/mol
Clave InChI: QEJJLSDONYSIPV-FLIBITNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring, a dimethylamino group, and a methyl ketone moiety. Its chemical structure can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 39 to 48 μM across different cell lines, indicating moderate potency against these cancer types .
  • Mechanism of Action : Flow cytometric analyses revealed that the compound induces apoptosis and cell cycle arrest at the G2/M phase by upregulating p21 expression, which is crucial for cell cycle regulation .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-739Induces apoptosis
PC-345Cell cycle arrest (G2/M phase)
A54948Upregulation of p21

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

  • Inhibition Studies : The compound exhibited IC50 values against COX-1 and COX-2 enzymes, with notable potency levels comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: Inhibition Data Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac-0.04 ± 0.01
Celecoxib-0.04 ± 0.01

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the chemical structure can significantly affect its potency and selectivity.

  • Electron-Releasing Groups : The presence of electron-donating groups on the pyridine ring enhances the compound's activity against COX enzymes.
  • Dimethylamino Group : This moiety is critical for maintaining the compound's overall biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental models:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
  • Combination Therapies : When used in combination with other chemotherapeutic agents, there was a synergistic effect observed, leading to enhanced cytotoxicity against resistant cancer cell lines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential
The compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic syndromes such as type 2 diabetes and obesity. Research indicates that compounds with similar structures may inhibit specific enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and is linked to metabolic disorders .

Case Study: Inhibition of Enzymes
A study investigated the inhibitory effects of various compounds on 11β-hydroxysteroid dehydrogenase type 1. The results indicated that modifications to the pyridine ring could enhance the inhibitory potency of related compounds, suggesting that 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone could be a candidate for further development .

Precursor for Synthesis
this compound serves as a valuable precursor in organic synthesis for generating more complex molecules. Its unique functional groups allow for further chemical transformations, making it useful in developing new pharmaceuticals or agrochemicals.

Case Study: Synthesis of Derivatives
Research conducted on synthesizing derivatives from this compound demonstrated its versatility. For instance, modifications to the dimethylamino group resulted in compounds with enhanced biological activity against specific protein kinases, indicating potential applications in cancer therapy .

Propiedades

Número CAS

78504-61-7

Fórmula molecular

C11H14N2O

Peso molecular

190.24 g/mol

Nombre IUPAC

(E)-4-(dimethylamino)-3-pyridin-4-ylbut-3-en-2-one

InChI

InChI=1S/C11H14N2O/c1-9(14)11(8-13(2)3)10-4-6-12-7-5-10/h4-8H,1-3H3/b11-8-

Clave InChI

QEJJLSDONYSIPV-FLIBITNWSA-N

SMILES isomérico

CC(=O)/C(=C/N(C)C)/C1=CC=NC=C1

SMILES canónico

CC(=O)C(=CN(C)C)C1=CC=NC=C1

Origen del producto

United States

Synthesis routes and methods

Procedure details

The above preparation can be carried out using in place of hexamethylphosphoramide other solvents, e.g., dimethylformamide, acetonitrile or others noted above or in the absence of a solvent; however, hexamethylphosphoramide was conveniently used since (4-pyridinyl)methyl methyl ketone was conveniently prepared as a mixture together with hexamethylphosphoramide, as seen by the following preparation: To a stirred solution containing 70 ml. of freshly distilled diisopropylamine and 200 ml. of tetrahydrofuran at 0° C. under nitrogen was added dropwise over 20 minutes 210 cc. of 2.4 M n-butyllithium in n-hexane and the reaction mixture was stirred for about 35 minutes at about 0°-5° C. To the cold solution was added dropwise over a period of 10 minutes 90 ml. of dry hexamethylphosphoramide (no temperature change) and a resulting light yellow solution was stirred for 15 minutes. To the cold solution at 0° C. was added a solution of 50 ml. of 4-picoline in 150 ml. of dry tetrahydrofuran over a 15 minute period and stirring was continued for 30 minutes at 0° C. Next, a mixture containing 50 ml. of dry ethyl acetate and 150 ml. of tetrahydrofuran was added over a 15 minute period (temperature rose from 0° to about 6° C.) and the resulting mixture was stirred for 20 minutes at 0° C. The ice bath was then removed and stirring continued for another 90 minutes whereupon the temperature of the reaction mixture rose to about 25° C. The reaction mixture was then cooled in an ice bath and to it was added 60 ml. of acetic acid over a period of about 90 minutes. The tetrahydrofuran was distilled off using a rotary evaporator in vacuo. The remaining mixture was diluted with 400 ml. of water and the aqueous mixture was extracted successively with two 250 ml. portions of isopropyl acetate and three 80 ml. portions of chloroform. The solvents were distilled off under reduced pressure to yield about 137 g. of a mixture consisting primarily of the desired product and hexamethylphosphoramide. Another run using the same quantities was carried out as above except after the addition of 60 ml. of glacial acetic acid, the mixture was diluted with only 200 ml. of water, the phases were separated, and the aqueous phase was extracted with five 100 ml. portions of chloroform. The chloroform extract was washed with saline solution and the chloroform was distilled off in vacuo. The remaining mixture of the desired ketone and hexamethylphosphoramide was combined with the above 137 g. of the same mixture and the combined mixture was distilled under reduced pressure to yield the following fractions: I. 63 g., b.p. of 110°-112° C. at 4 mm.; II. 59 g. of pale yellow oil, b.p. 113°-115° C. at 3 mm.; and, III. 69 g. of pale yellow oil, b.p. 115°-118° C. at 2.5 mm. Examination of fraction III by NMR showed it to consist of a 2:3 mixture by weight of (4-pyridinyl)methyl methyl ketone and hexamethylphosphoramide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
desired product

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.